molecular formula C24H26N2O4 B12051696 [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12051696
M. Wt: 406.5 g/mol
InChI Key: HLNBBTISGBRNRQ-NBKMAVCRSA-N
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Description

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexane ring, a hydrazinylidene group, and a phenylprop-2-enoate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate typically involves multiple steps. One common method starts with the preparation of the cyclohexanecarbonylhydrazine, which is then reacted with 2-methoxybenzaldehyde under specific conditions to form the hydrazinylidene intermediate. This intermediate is subsequently reacted with (E)-3-phenylprop-2-enoic acid to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and phenylprop-2-enoate moieties, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in polar solvents like dimethylformamide (DMF) or acetonitrile.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets in the body could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its versatility makes it valuable in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets in the body. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-hydroxyphenyl] (E)-3-phenylprop-2-enoate
  • [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-ethoxyphenyl] (E)-3-phenylprop-2-enoate
  • [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-(4-methylphenyl)prop-2-enoate

Uniqueness

The uniqueness of [4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the cyclohexanecarbonylhydrazinylidene moiety provides a versatile site for chemical modifications.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C24H26N2O4/c1-29-22-16-19(17-25-26-24(28)20-10-6-3-7-11-20)12-14-21(22)30-23(27)15-13-18-8-4-2-5-9-18/h2,4-5,8-9,12-17,20H,3,6-7,10-11H2,1H3,(H,26,28)/b15-13+,25-17+

InChI Key

HLNBBTISGBRNRQ-NBKMAVCRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCCC2)OC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CCCCC2)OC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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